METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE
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Overview
Description
METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with methyl 2-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamide
- 2-amino-3-methylpyridine
Uniqueness
METHYL 2-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is unique due to its specific structural features and the presence of both thieno[2,3-b]pyridine and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-9-7-8-11-13(18)14(24-16(11)19-9)15(21)20-12-6-4-3-5-10(12)17(22)23-2/h3-8H,18H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJHGFJAUBIBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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